molecular formula C12H14N2O B3351744 (3-Benzyl-2-methylimidazol-4-yl)methanol CAS No. 39483-73-3

(3-Benzyl-2-methylimidazol-4-yl)methanol

Cat. No. B3351744
CAS RN: 39483-73-3
M. Wt: 202.25 g/mol
InChI Key: UPWPVTWYDGPIKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Benzyl-2-methylimidazol-4-yl)methanol” is a compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. Imidazole rings are present in many important biological molecules, including histidine and the nucleic acids adenine and guanine .


Synthesis Analysis

While specific synthesis methods for “(3-Benzyl-2-methylimidazol-4-yl)methanol” are not available, imidazoles can generally be synthesized through several methods, including the Debus-Radziszewski imidazole synthesis, the Mumm rearrangement, and the Van Leusen reaction .


Molecular Structure Analysis

The molecular structure of “(3-Benzyl-2-methylimidazol-4-yl)methanol” would consist of an imidazole ring substituted with a benzyl group at the 3-position and a methyl group at the 2-position. The 4-position of the imidazole ring would be substituted with a methanol group .


Chemical Reactions Analysis

Imidazoles are known to participate in a variety of chemical reactions. They can act as both nucleophiles and electrophiles, and they can undergo N-alkylation, N-arylation, and many other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Benzyl-2-methylimidazol-4-yl)methanol” would depend on the specific arrangement of its atoms and the presence of functional groups. Generally, imidazoles are relatively stable compounds that can exist as either a neutral molecule or a cationic species .

Safety And Hazards

The safety and hazards of “(3-Benzyl-2-methylimidazol-4-yl)methanol” would depend on its specific physical and chemical properties. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on “(3-Benzyl-2-methylimidazol-4-yl)methanol” could include exploring its potential applications in various fields, such as medicinal chemistry, materials science, and catalysis .

properties

IUPAC Name

(3-benzyl-2-methylimidazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-10-13-7-12(9-15)14(10)8-11-5-3-2-4-6-11/h2-7,15H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWPVTWYDGPIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40307868
Record name (3-benzyl-2-methylimidazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Benzyl-2-methylimidazol-4-yl)methanol

CAS RN

39483-73-3
Record name NSC195979
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195979
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3-benzyl-2-methylimidazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Benzyl-2-methylimidazol-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(3-Benzyl-2-methylimidazol-4-yl)methanol
Reactant of Route 3
Reactant of Route 3
(3-Benzyl-2-methylimidazol-4-yl)methanol
Reactant of Route 4
Reactant of Route 4
(3-Benzyl-2-methylimidazol-4-yl)methanol
Reactant of Route 5
(3-Benzyl-2-methylimidazol-4-yl)methanol
Reactant of Route 6
Reactant of Route 6
(3-Benzyl-2-methylimidazol-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.